molecular formula C9H17NO2 B2728560 Ethyl 2-pyrrolidin-1-ylpropanoate CAS No. 26846-86-6

Ethyl 2-pyrrolidin-1-ylpropanoate

Cat. No. B2728560
CAS RN: 26846-86-6
M. Wt: 171.24
InChI Key: MHGPWEICKXUJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-pyrrolidin-1-ylpropanoate (EPP) is an organic compound with a variety of applications in scientific research. It is a colorless liquid with a slightly sweet odor, and is a derivative of pyrrolidinone, a five-membered heterocyclic compound. EPP is used as a reagent in organic synthesis, as a solvent, and in the production of pharmaceuticals, polymers and other compounds. It is also used in a number of biochemical and physiological studies.

Scientific Research Applications

Catalysis and Synthetic Applications

  • Synthesis of Highly Functionalized Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate is utilized in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This process demonstrates the potential of Ethyl 2-pyrrolidin-1-ylpropanoate derivatives in synthesizing complex nitrogen-containing rings, useful in various organic syntheses (Zhu, Lan, & Kwon, 2003).

Corrosion Inhibition

  • Corrosion Inhibition of Steel: Novel corrosion inhibitors derived from pyrrolidinone have been synthesized and tested for their efficiency in protecting steel in acidic environments. These derivatives demonstrate high inhibition efficiency, making them valuable for industrial applications where corrosion resistance is critical (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).

Material Science

  • Protecting Group for Carboxylic Acids: 2-(Pyridin-2-yl)ethanol, closely related to Ethyl 2-pyrrolidin-1-ylpropanoate in terms of structural motifs, has been explored as a protecting group for carboxylic acids. It has shown potential in polymer chemistry for selective removal post-polymerization, suggesting related compounds could have similar applications (Elladiou & Patrickios, 2012).

Insecticidal Activity

  • Venom of Australian Ants: Derivatives of Ethyl 2-pyrrolidin-1-ylpropanoate found in the venom of Australian ants of the genus Monomorium exhibit significant insecticidal activity. This discovery highlights the compound's potential for developing new insecticides (Jones, Blum, Andersen, Fales, & Escoubas, 2005).

Ionic Liquids and Conductivity

  • Ionic Conductivity: Studies on ionic liquids involving pyrrolidinium cation derivatives suggest that Ethyl 2-pyrrolidin-1-ylpropanoate analogs could play a role in enhancing the ionic conductivity of these liquids, especially when doped with lithium salts. This application is crucial for developing advanced battery technologies (Martinelli et al., 2009).

properties

IUPAC Name

ethyl 2-pyrrolidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGPWEICKXUJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-pyrrolidin-1-ylpropanoate

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